N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide
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Overview
Description
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is a synthetic organic compound that features a complex structure combining an indole moiety, an acetamide group, and a methoxyphenoxy butynyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide typically involves multiple steps:
Formation of the Butynyl Chain: The initial step involves the synthesis of the but-2-yn-1-yl chain. This can be achieved through a coupling reaction between 2-methoxyphenol and a suitable alkyne precursor under palladium-catalyzed conditions.
Indole Derivative Preparation: The indole derivative is synthesized separately, often starting from commercially available indole through N-methylation and subsequent functionalization at the 3-position.
Coupling Reaction: The final step involves coupling the indole derivative with the butynyl chain using an amide bond formation reaction. This can be facilitated by using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized at the indole moiety or the methoxyphenoxy group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the alkyne group, converting it to an alkene or alkane using hydrogenation catalysts such as palladium on carbon.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2-position, using reagents like halogens or nitro groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.
Reduction: Palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogens (chlorine, bromine), nitro groups, or sulfonation reagents under acidic conditions.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its ability to interact with biological targets such as enzymes and receptors.
Biological Studies: The compound is used in research to understand its effects on cellular processes and its potential as a lead compound for drug development.
Chemical Biology: It serves as a probe to study biochemical pathways and molecular interactions.
Industrial Applications: Potential use in the synthesis of more complex molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The indole moiety can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The methoxyphenoxy group may enhance binding affinity and specificity, while the butynyl chain can influence the compound’s pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1H-indol-3-yl)acetamide: Lacks the N-methyl group on the indole ring.
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)propionamide: Has a propionamide group instead of an acetamide group.
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)benzamide: Contains a benzamide group instead of an acetamide group.
Uniqueness
N-(4-(2-methoxyphenoxy)but-2-yn-1-yl)-2-(1-methyl-1H-indol-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methoxyphenoxy group and the butynyl chain provides unique reactivity and binding characteristics that are not found in closely related compounds.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
N-[4-(2-methoxyphenoxy)but-2-ynyl]-2-(1-methylindol-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-24-16-17(18-9-3-4-10-19(18)24)15-22(25)23-13-7-8-14-27-21-12-6-5-11-20(21)26-2/h3-6,9-12,16H,13-15H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWAUXAZAVOSEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CC(=O)NCC#CCOC3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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